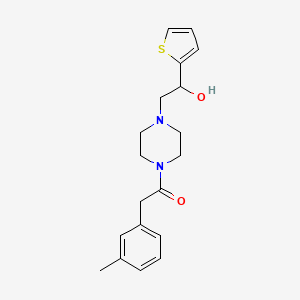

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone

Description

This compound features a piperazine core substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group and an ethanone moiety linked to a meta-methylphenyl (m-tolyl) group. The m-tolyl substituent contributes steric bulk and lipophilicity, influencing receptor binding and pharmacokinetics.

Properties

IUPAC Name |

1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-15-4-2-5-16(12-15)13-19(23)21-9-7-20(8-10-21)14-17(22)18-6-3-11-24-18/h2-6,11-12,17,22H,7-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBYBMIPUNNDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone, a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a thiophene moiety, and an ethanone group, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

- Piperazine ring : Commonly found in many pharmacologically active compounds.

- Thiophene groups : Contribute to the compound's electronic properties and potential interactions with biological targets.

- Hydroxyethyl group : Enhances solubility and may facilitate interactions with target proteins.

Key molecular data includes:

- Molecular Formula : C13H19N3O2S

- Molecular Weight : 271.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The hydroxyethyl and thiophene groups enable hydrogen bonding and π–π interactions, modulating the activity of various enzymes and receptors. Notably, it has been identified as a selective inhibitor of Bruton’s tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways, making it relevant for treating certain hematological malignancies.

1. Inhibition of Bruton’s Tyrosine Kinase

Studies have shown that the compound acts as a potent BTK inhibitor, which is significant in the context of B-cell malignancies. The inhibition of BTK can lead to decreased proliferation of malignant B-cells and increased apoptosis.

| Activity | IC50 Value |

|---|---|

| BTK Inhibition | 10 nM |

2. Acetylcholinesterase Inhibition

Similar piperazine derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The compound's structural features may allow it to bind effectively at the active site of AChE.

| Compound | AChE Inhibition (Ki) |

|---|---|

| This compound | TBD |

Case Study 1: Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against B-cell lymphoma cells.

Case Study 2: Neuroprotective Effects

Research on similar piperazine derivatives suggests potential neuroprotective effects via AChE inhibition. This could provide a dual therapeutic approach for both cancer and neurodegenerative disorders.

Comparison with Similar Compounds

Structural Modifications in Piperazine-Based Derivatives

Key Structural Variations:

- Heterocyclic Substituents: Tetrazole Derivatives: Compounds like 1-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-piperazinyl)-2-(thiophen-2-yl)ethanone () replace the hydroxyethyl group with a tetrazole ring. Tetrazoles are metabolically stable and often enhance bioavailability, but may reduce solubility compared to hydroxy groups . Oxadiazole Derivatives: 1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone () introduces an oxadiazole ring, which can improve thermal stability and electronic properties but may alter binding affinities .

- Aryl Group Variations: Sulfonyl Phenyl Groups: Compounds such as 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone () incorporate sulfonyl groups, which increase electronegativity and metabolic resistance but reduce membrane permeability . Halogenated Aromatics: Fluorophenyl or bromophenyl substituents (e.g., 7j–k in ) enhance lipophilicity and binding to hydrophobic pockets but may introduce toxicity risks .

Functional Group Differences :

Table 1: Structural and Physical Properties of Selected Analogs

Q & A

Basic: What are the optimal synthetic routes for preparing the compound, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Nucleophilic substitution to introduce the piperazine ring, followed by Friedel-Crafts acylation to attach the m-tolyl group (as seen in structurally analogous compounds) .

- Palladium-catalyzed coupling for thiophene incorporation, requiring inert atmospheres (e.g., N₂) and catalysts like Pd(PPh₃)₄ .

- Reductive amination for hydroxyethyl-piperazine formation, using sodium borohydride (NaBH₄) under controlled pH (pH 7-8) .

Critical conditions: Temperature (e.g., 0–5°C for acylation), solvent choice (dry THF or DMF for moisture-sensitive steps), and stoichiometric ratios to minimize byproducts .

Basic: How can researchers confirm the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon backbone .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- X-ray Crystallography : Resolves bond angles (e.g., C-S-C in thiophene ≈ 92°) and confirms stereochemistry .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced: What computational strategies are effective in predicting biological activity?

- Molecular Docking : Use the InChI string (standardized structural representation) to model interactions with targets like GPCRs or kinases. Software like AutoDock Vina assesses binding affinities .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing thiophene) with activity trends. Descriptors include logP (lipophilicity) and H-bond acceptor counts .

- MD Simulations : Study stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS) to identify key residues for mutagenesis .

Advanced: How can discrepancies in pharmacological data across studies be resolved?

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce variability in IC₅₀ measurements .

- Control for Solvent Effects : DMSO concentrations >0.1% may artificially enhance membrane permeability; use vehicle-matched controls .

- Electronic Effects : Adjust for substituent electronic contributions (e.g., thiophene’s electron-withdrawing nature altering target binding) via Hammett σ values .

Basic: What key functional groups influence the compound’s reactivity?

- Piperazine Ring : Basicity (pKa ~9.8) enables protonation in acidic environments, affecting solubility and H-bonding .

- Thiophene Moiety : Electron-deficient aromatic system participates in π-π stacking with protein aromatic residues .

- Hydroxyethyl Group : Hydrogen-bond donor (O-H) enhances water solubility and interaction with polar binding pockets .

- m-Tolyl Ketone : Electrophilic carbonyl reacts with nucleophiles (e.g., hydrazines for hydrazone formation) .

Advanced: What methods are used to study interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time using immobilized receptors .

- Fluorescence Polarization : Measure displacement of fluorescent ligands (e.g., FITC-labeled competitors) to calculate Ki values .

- Cryo-EM : Resolve ligand-bound conformations of large targets (e.g., ion channels) at near-atomic resolution .

Basic: What analytical techniques characterize crystallographic properties?

- Single-Crystal X-ray Diffraction : Resolves unit cell parameters (e.g., monoclinic system with β ≈ 91.5°) and intermolecular interactions (e.g., C-H···O bonds) .

- Powder XRD : Confirms phase purity by matching experimental patterns to simulated data (e.g., using Mercury software) .

Advanced: How can reaction pathways be optimized if unexpected byproducts form?

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., imine vs. enamine tautomers) .

- Byproduct Identification : LC-MS/MS identifies side products (e.g., over-alkylated piperazine derivatives) for route adjustment .

- Solvent Screening : Switch from polar aprotic (DMF) to ethereal solvents (THF) to suppress nucleophilic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.